![molecular formula C16H30O6 B14039116 (1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B14039116.png)
(1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1,2-bis(®-2,2-diethyl-1,3-dioxolan-4-yl)ethane-1,2-diol: is a chiral diol compound characterized by the presence of two dioxolane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1,2-bis(®-2,2-diethyl-1,3-dioxolan-4-yl)ethane-1,2-diol typically involves the reaction of a suitable diol precursor with an acetal or ketal reagent under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the dioxolane rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the dioxolane rings are replaced by other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a chiral building block in organic synthesis, enabling the construction of complex molecules with high stereochemical purity.
Biology: In biological research, the compound can serve as a model system for studying enzyme-catalyzed reactions and chiral recognition processes.
Industry: In the industrial sector, the compound can be utilized in the synthesis of specialty chemicals, polymers, and materials with specific chiral properties.
Mecanismo De Acción
The mechanism by which (1S,2S)-1,2-bis(®-2,2-diethyl-1,3-dioxolan-4-yl)ethane-1,2-diol exerts its effects involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and steric interactions. The dioxolane rings provide a rigid framework that can influence the compound’s binding affinity and selectivity towards specific targets.
Comparación Con Compuestos Similares
- (1S,2S)-1,2-bis(®-2,2-dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol
- (1S,2S)-1,2-bis(®-2,2-diethyl-1,3-dioxolan-4-yl)ethane-1,2-diol
Uniqueness: The unique feature of (1S,2S)-1,2-bis(®-2,2-diethyl-1,3-dioxolan-4-yl)ethane-1,2-diol lies in its specific stereochemistry and the presence of diethyl groups on the dioxolane rings
Propiedades
Fórmula molecular |
C16H30O6 |
|---|---|
Peso molecular |
318.41 g/mol |
Nombre IUPAC |
(1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol |
InChI |
InChI=1S/C16H30O6/c1-5-15(6-2)19-9-11(21-15)13(17)14(18)12-10-20-16(7-3,8-4)22-12/h11-14,17-18H,5-10H2,1-4H3/t11-,12-,13-,14-/m1/s1 |
Clave InChI |
TXNONHSODIEOGH-AAVRWANBSA-N |
SMILES isomérico |
CCC1(OC[C@@H](O1)[C@H]([C@@H]([C@H]2COC(O2)(CC)CC)O)O)CC |
SMILES canónico |
CCC1(OCC(O1)C(C(C2COC(O2)(CC)CC)O)O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


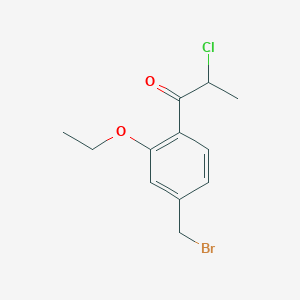

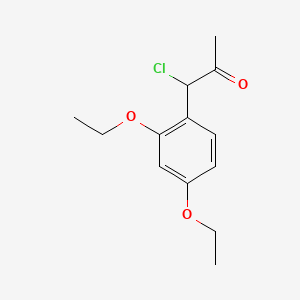
![5'-Isopropoxyspiro[piperidine-4,2'-pyrano[3,2-C]pyridin]-4'(3'H)-one hcl](/img/structure/B14039067.png)
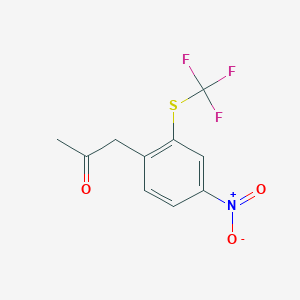
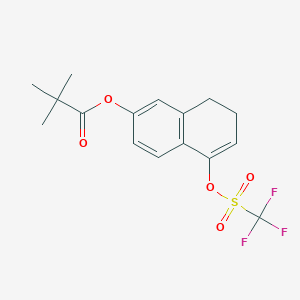
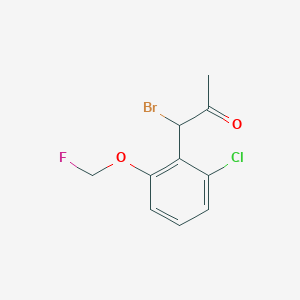
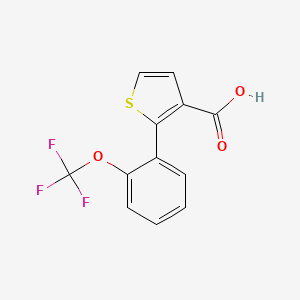
![N-(3-Amino-2,2-dimethylpropyl)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetamide](/img/structure/B14039099.png)
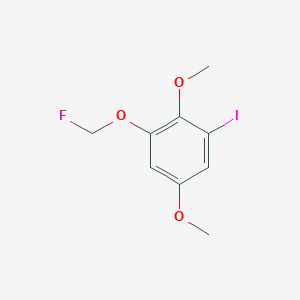
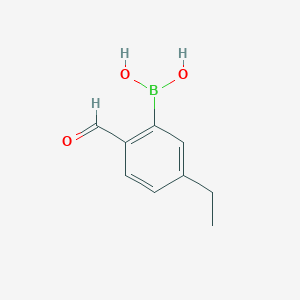
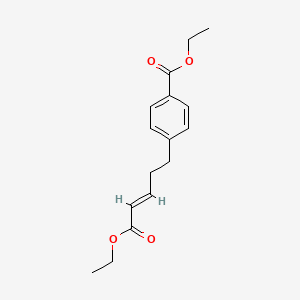

![(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14039115.png)
